2,6-dichloro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide
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Overview
Description
2,6-Dichloro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals, and an azetidinone ring, which is a four-membered lactam. The presence of chlorine atoms on the benzene ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide typically involves multiple steps:
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Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine. This step requires precise control of temperature and reaction conditions to ensure the formation of the desired four-membered ring.
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Introduction of the Sulfonamide Group: : The sulfonamide group is introduced by reacting the azetidinone intermediate with a sulfonyl chloride, such as 2,6-dichlorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
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Final Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group or the azetidinone ring, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Amines, thiols, or alkoxides can be used in substitution reactions to replace the chlorine atoms.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Amine or alcohol derivatives.
Substituted Derivatives: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,6-Dichloro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Material Science: Research into its potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzene-1-sulfonamide: Lacks the azetidinone ring but shares the sulfonamide group.
N-(2-Oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide: Similar structure but without the chlorine atoms on the benzene ring.
2,6-Dichloro-N-(2-oxo-1-phenylazetidin-3-yl)benzenesulfonic Acid: Contains a sulfonic acid group instead of a sulfonamide.
Uniqueness
The unique combination of the azetidinone ring, sulfonamide group, and chlorine atoms on the benzene ring gives 2,6-dichloro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide distinct chemical properties and biological activities. This makes it a valuable compound in medicinal chemistry and organic synthesis, offering a versatile platform for the development of new drugs and materials.
Properties
IUPAC Name |
2,6-dichloro-N-(2-oxo-1-phenylazetidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13-9-19(15(13)20)10-5-2-1-3-6-10/h1-8,13,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOBLBLXFLZJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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